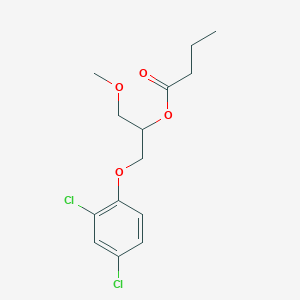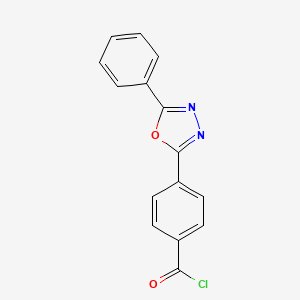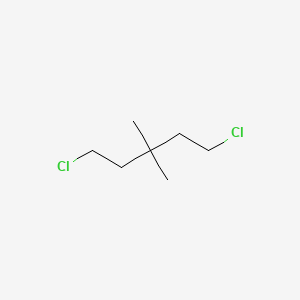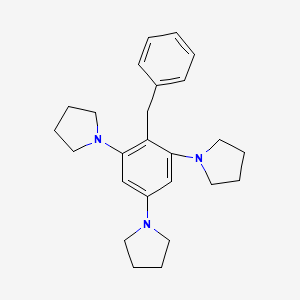
1,1',1''-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine is a complex organic compound characterized by its unique structure, which includes a benzylbenzene core substituted with three pyrrolidine groups
Métodos De Preparación
The synthesis of 1,1’,1’'-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylbenzene Core: The benzylbenzene core can be synthesized through Friedel-Crafts alkylation, where benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Substitution with Pyrrolidine Groups: The benzylbenzene core is then subjected to nucleophilic substitution reactions with pyrrolidine. This step often requires the use of a strong base like sodium hydride to deprotonate the pyrrolidine, making it a more effective nucleophile.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1,1’,1’'-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring, using reagents such as halogens or nitrating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and the presence of catalysts or bases. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,1’,1’'-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1,1’,1’'-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
1,1’,1’'-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine can be compared with other similar compounds, such as:
1,1’,1’'-(Benzene-1,3,5-triyl)tris(3-phenylpropan-1-one): This compound has a similar benzene core but different substituents, leading to distinct chemical properties and applications.
1,1’,1’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)tris(1H-pyrazole): Another compound with a benzene core and multiple substituents, used in different research contexts.
The uniqueness of 1,1’,1’'-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various scientific investigations.
Propiedades
Número CAS |
62665-11-6 |
|---|---|
Fórmula molecular |
C25H33N3 |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
1-(2-benzyl-3,5-dipyrrolidin-1-ylphenyl)pyrrolidine |
InChI |
InChI=1S/C25H33N3/c1-2-10-21(11-3-1)18-23-24(27-14-6-7-15-27)19-22(26-12-4-5-13-26)20-25(23)28-16-8-9-17-28/h1-3,10-11,19-20H,4-9,12-18H2 |
Clave InChI |
SWKXKUAMLZGEHR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC(=C(C(=C2)N3CCCC3)CC4=CC=CC=C4)N5CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14517460.png)
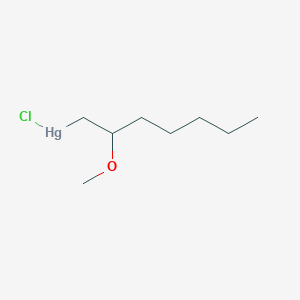
![3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide](/img/structure/B14517469.png)
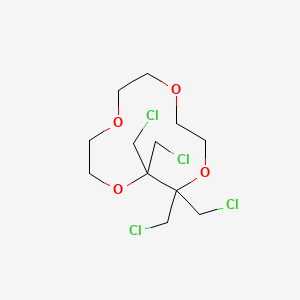




![1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14517494.png)

